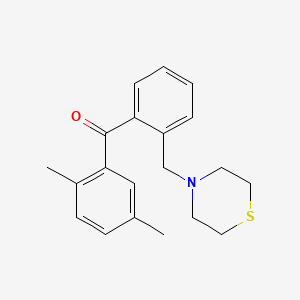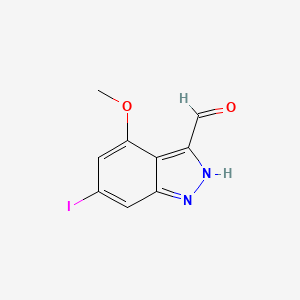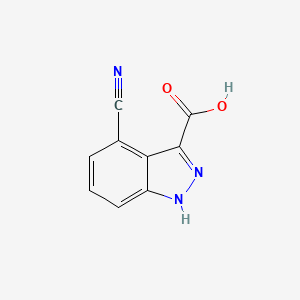
Cyclopentanecarboxamide, N,N-dimethyl- (6CI,9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanecarboxamide, N,N-dimethyl- (6CI,9CI) is an organic compound with the molecular formula C8H15NO It is a tertiary amide derived from cyclopentanecarboxylic acid, where the amide nitrogen is substituted with two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopentanecarboxamide, N,N-dimethyl- (6CI,9CI) can be synthesized through the reaction of cyclopentanecarboxylic acid with dimethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or oxalyl chloride to activate the carboxylic acid, followed by the addition of dimethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate acyl chloride.
Industrial Production Methods
In an industrial setting, the production of Cyclopentanecarboxamide, N,N-dimethyl- (6CI,9CI) may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentanecarboxamide, N,N-dimethyl- (6CI,9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N,N-dimethylcyclopentanecarboxamide N-oxide.
Reduction: N,N-dimethylcyclopentylamine.
Substitution: Various substituted amides depending on the reagents used.
Aplicaciones Científicas De Investigación
Cyclopentanecarboxamide, N,N-dimethyl- (6CI,9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclopentanecarboxamide, N,N-dimethyl- (6CI,9CI) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering protein conformation.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopentanecarboxamide
- N,N-Dimethylacetamide
- N,N-Dimethylformamide
Uniqueness
Cyclopentanecarboxamide, N,N-dimethyl- (6CI,9CI) is unique due to its cyclopentane ring structure, which imparts distinct steric and electronic properties compared to linear or aromatic amides. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Propiedades
Número CAS |
50484-00-9 |
|---|---|
Fórmula molecular |
C8H15NO |
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
N,N-dimethylcyclopentanecarboxamide |
InChI |
InChI=1S/C8H15NO/c1-9(2)8(10)7-5-3-4-6-7/h7H,3-6H2,1-2H3 |
Clave InChI |
NSXBKGYIESEXDD-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1CCCC1 |
SMILES canónico |
CN(C)C(=O)C1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyano-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1614181.png)
![Cyclobutyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1614183.png)












